Cas no 1807222-72-5 (Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate)

メチル4-アミノメチル-2-ブロモ-5-シアノフェニルアセテートは、有機合成において重要な中間体として利用される化合物です。その分子構造には、アミノメチル基、ブロモ基、シアノ基、およびエステル基が含まれており、多様な化学変換が可能です。特に、ブロモ基とシアノ基の存在により、パラジウム触媒を用いたクロスカップリング反応や求核置換反応に適しています。また、アミノメチル基はさらに修飾可能な官能基として有用です。この化合物は医薬品や機能性材料の合成において、高効率な中間体としての応用が期待されます。高い純度と安定性を備えており、研究用途に適しています。

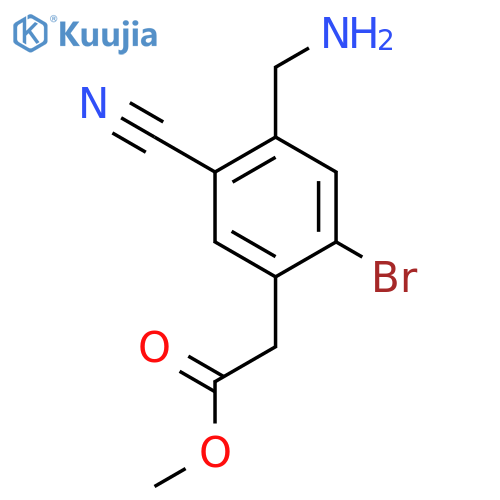

1807222-72-5 structure

商品名:Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate

CAS番号:1807222-72-5

MF:C11H11BrN2O2

メガワット:283.121241807938

CID:4938997

Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate

-

- インチ: 1S/C11H11BrN2O2/c1-16-11(15)4-7-2-8(5-13)9(6-14)3-10(7)12/h2-3H,4,6,14H2,1H3

- InChIKey: DROAMKZELAQPPS-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(CN)=C(C#N)C=C1CC(=O)OC

計算された属性

- せいみつぶんしりょう: 282.00039 g/mol

- どういたいしつりょう: 282.00039 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- ぶんしりょう: 283.12

- トポロジー分子極性表面積: 76.1

Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015030407-1g |

Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate |

1807222-72-5 | 97% | 1g |

1,564.50 USD | 2021-06-17 | |

| Alichem | A015030407-500mg |

Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate |

1807222-72-5 | 97% | 500mg |

798.70 USD | 2021-06-17 | |

| Alichem | A015030407-250mg |

Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate |

1807222-72-5 | 97% | 250mg |

475.20 USD | 2021-06-17 |

Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

1807222-72-5 (Methyl 4-aminomethyl-2-bromo-5-cyanophenylacetate) 関連製品

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬